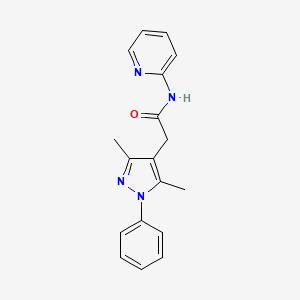![molecular formula C23H27N3O B10980129 4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B10980129.png)
4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole ring fused with a pyrrolidinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as nickel, and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler heterocyclic compound with similar structural features.
Benzimidazole: Shares the benzimidazole core but lacks the pyrrolidinone moiety.
Pyrrolidinone: Contains the pyrrolidinone structure but lacks the benzimidazole ring.
Uniqueness
4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one is unique due to its combined structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H27N3O |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
4-[1-(2-methylpropyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H27N3O/c1-17(2)15-26-21-11-7-6-10-20(21)24-23(26)19-14-22(27)25(16-19)13-12-18-8-4-3-5-9-18/h3-11,17,19H,12-16H2,1-2H3 |
InChI-Schlüssel |
SMPXPBHXBFNDAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B10980054.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10980060.png)
![N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B10980066.png)
![N-{1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B10980069.png)
![2-{2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazol-1-yl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B10980071.png)
![1-[2-(1H-Benzimidazol-2-yl)-1-pyrrolidinyl]-1-propanone](/img/structure/B10980079.png)
![5-[(3-Chloropyridin-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10980081.png)

![N-(3,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10980093.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10980100.png)
![1-Cyclohexyl-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]urea](/img/structure/B10980108.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10980116.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B10980118.png)
![1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methyl-2-(4-methylphenoxy)propan-1-one](/img/structure/B10980133.png)